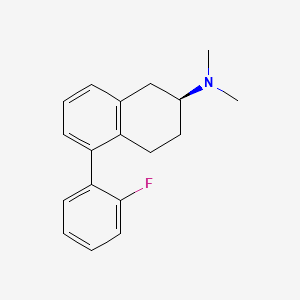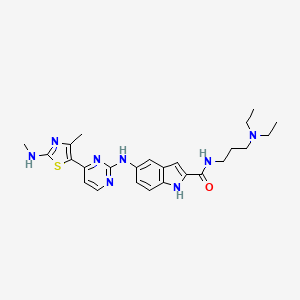
Nur77 antagonist 1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Nur77 antagonist 1 is a selective antagonist of the nuclear receptor subfamily 4 group A member 1 (NR4A1), also known as Nur77. This compound has garnered significant attention due to its potential therapeutic applications, particularly in cancer treatment. Nur77 is a transcription factor involved in various cellular processes, including cell proliferation, apoptosis, and metabolism .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Nur77 antagonist 1 typically involves multiple steps, including the formation of key intermediates and their subsequent functionalization. The specific synthetic routes and reaction conditions can vary depending on the desired purity and yield. Commonly used reagents include organic solvents, catalysts, and protective groups to ensure the stability of intermediates during the synthesis process .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods while ensuring consistency and quality. This often requires optimization of reaction conditions, purification processes, and stringent quality control measures to meet regulatory standards .
Analyse Des Réactions Chimiques
Types of Reactions
Nur77 antagonist 1 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reaction conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts such as palladium on carbon. Reaction conditions often involve controlled temperatures, pressures, and pH levels to ensure optimal yields .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions may produce alcohols .
Applications De Recherche Scientifique
Nur77 antagonist 1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of Nur77 in various chemical reactions and pathways.
Biology: Investigated for its effects on cell proliferation, apoptosis, and metabolism in various cell types.
Medicine: Explored as a potential therapeutic agent for treating cancers, particularly triple-negative breast cancer, due to its ability to induce cancer cell apoptosis
Mécanisme D'action
Nur77 antagonist 1 exerts its effects by selectively binding to the ligand-binding domain of Nur77, thereby inhibiting its activity. This inhibition disrupts the transcriptional regulation of target genes involved in cell proliferation and apoptosis. The molecular targets and pathways involved include the modulation of NF-κB signaling and the regulation of metabolic pathways .
Comparaison Avec Des Composés Similaires
Nur77 antagonist 1 is unique in its high selectivity and potency as a Nur77 antagonist. Similar compounds include:
Cytosporone B: Another Nur77 antagonist with potential anticancer properties.
Cisplatin: A well-known chemotherapeutic agent that also interacts with Nur77.
TMPA: A compound that targets Nur77 and has shown promise in cancer treatment .
Propriétés
Formule moléculaire |
C25H32N8OS |
|---|---|
Poids moléculaire |
492.6 g/mol |
Nom IUPAC |
N-[3-(diethylamino)propyl]-5-[[4-[4-methyl-2-(methylamino)-1,3-thiazol-5-yl]pyrimidin-2-yl]amino]-1H-indole-2-carboxamide |
InChI |
InChI=1S/C25H32N8OS/c1-5-33(6-2)13-7-11-27-23(34)21-15-17-14-18(8-9-19(17)31-21)30-24-28-12-10-20(32-24)22-16(3)29-25(26-4)35-22/h8-10,12,14-15,31H,5-7,11,13H2,1-4H3,(H,26,29)(H,27,34)(H,28,30,32) |
Clé InChI |
HBLFYECMSPRSTI-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)CCCNC(=O)C1=CC2=C(N1)C=CC(=C2)NC3=NC=CC(=N3)C4=C(N=C(S4)NC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



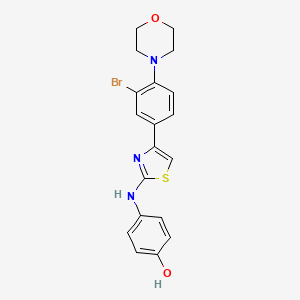

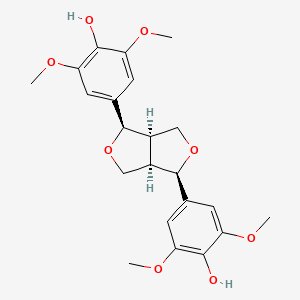


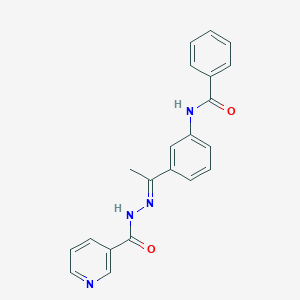



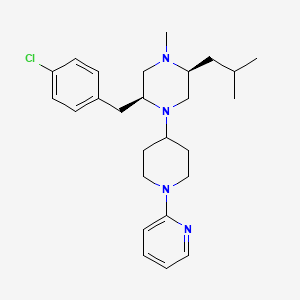

![2-[4-chloro-12-(2-hydroxypropan-2-yl)-9-oxo-5-thia-1,10,11-triazatricyclo[6.4.0.02,6]dodeca-2(6),3,7,11-tetraen-10-yl]-N-[(3R)-1-methylpiperidin-3-yl]acetamide](/img/structure/B12376434.png)
